![molecular formula C20H33NO2 B5766885 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B5766885.png)
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide, commonly known as ADBAC, is a quaternary ammonium compound that belongs to the class of cationic surfactants. It is widely used as a disinfectant and sanitizer in various industries, including healthcare, food processing, and water treatment. ADBAC has gained significant attention in scientific research due to its broad-spectrum antimicrobial activity and potential applications in various fields.
作用机制
The antimicrobial activity of ADBAC is primarily attributed to its cationic nature, which allows it to disrupt the cell membrane of microorganisms. ADBAC molecules interact with the negatively charged cell membrane of microorganisms, leading to membrane damage and cell death. ADBAC also disrupts the cytoplasmic membrane and inhibits the synthesis of nucleic acids and proteins, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
ADBAC has been shown to have low toxicity to humans and animals at recommended concentrations. However, studies have reported potential adverse effects, such as skin irritation and respiratory problems, when exposed to high concentrations. ADBAC has also been found to have an inhibitory effect on the growth of some plant species, which may limit its use in certain applications.
实验室实验的优点和局限性
ADBAC is a widely used disinfectant and sanitizer in laboratory settings due to its broad-spectrum antimicrobial activity and low toxicity. However, it is important to note that ADBAC may interfere with certain laboratory assays, such as enzyme-linked immunosorbent assay (ELISA), due to its cationic nature. In addition, ADBAC may have residual effects on treated surfaces, which may affect subsequent experiments.
未来方向
1. Development of novel ADBAC derivatives with improved antimicrobial activity and reduced toxicity.
2. Investigation of the potential use of ADBAC in the food industry for the preservation of food products.
3. Evaluation of the effectiveness of ADBAC against emerging pathogens, such as antibiotic-resistant bacteria.
4. Investigation of the environmental impact of ADBAC and its degradation products.
5. Development of new formulations and delivery methods for ADBAC to improve its efficacy and reduce its potential adverse effects.
Conclusion:
ADBAC is a widely used disinfectant and sanitizer with broad-spectrum antimicrobial activity. It has gained significant attention in scientific research due to its potential applications in various fields, including healthcare, food processing, and water treatment. Further research is needed to explore the full potential of ADBAC and its derivatives in various applications and to address potential adverse effects and environmental concerns.
合成方法
ADBAC can be synthesized by the reaction of dimethylamine with 2,4-bis(1,1-dimethylpropyl)phenol and dimethylacetamide. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by distillation and recrystallization to obtain pure ADBAC.
科学研究应用
ADBAC has been extensively studied for its antimicrobial activity against various microorganisms, including bacteria, viruses, and fungi. It has been found to be effective against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ADBAC has also been shown to have antiviral activity against enveloped viruses, such as influenza virus and herpes simplex virus. In addition, it has been found to be effective against fungal pathogens, such as Aspergillus niger and Candida albicans.
属性
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-9-19(3,4)15-11-12-17(23-14-18(22)21(7)8)16(13-15)20(5,6)10-2/h11-13H,9-10,14H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCGDAUKDHFYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N(C)C)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

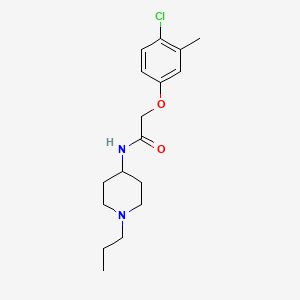
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)
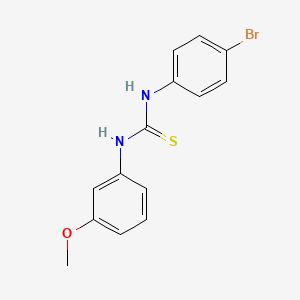
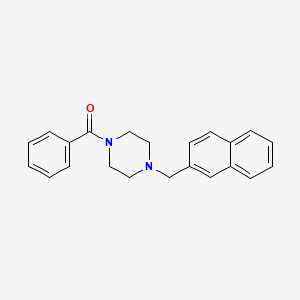
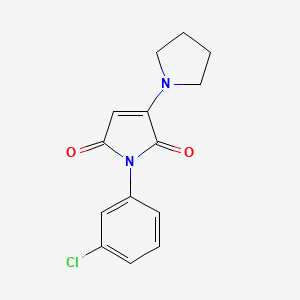
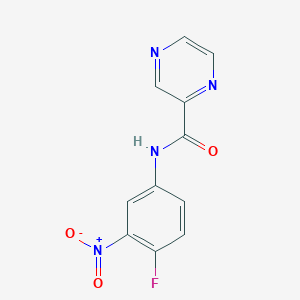
![4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5766890.png)
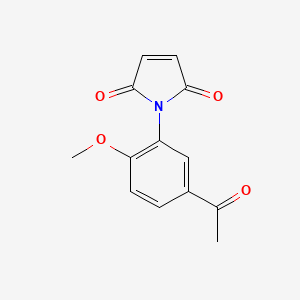

![methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5766904.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B5766909.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(4-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B5766913.png)